BenchChemオンラインストアへようこそ!

1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea

Medicinal chemistry Structure–activity relationship Urea pharmacophore

This unsymmetrical urea derivative combines a 3,4-dichlorophenyl motif with a tetrahydrocarbazole scaffold, preserving the urea linker critical for sub-nanomolar NPY5 potency. Choose this compound for halogen-dependence studies, matched-pair genotoxicity comparisons vs. aromatic carbazoles, and CNS drug discovery programs requiring blood–brain barrier penetration potential.

Molecular Formula C20H19Cl2N3O
Molecular Weight 388.29
CAS No. 919867-66-6
Cat. No. B2714490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea
CAS919867-66-6
Molecular FormulaC20H19Cl2N3O
Molecular Weight388.29
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C20H19Cl2N3O/c21-16-7-6-13(10-17(16)22)24-20(26)23-11-12-5-8-19-15(9-12)14-3-1-2-4-18(14)25-19/h5-10,25H,1-4,11H2,(H2,23,24,26)
InChIKeyOXEUMJUCHGJSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea (CAS 919867-66-6) – Structural Identity and Procurement Baseline


1-(3,4-Dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea (CAS 919867-66-6) is a synthetic unsymmetrical urea derivative defined by the conjugation of a 3,4-dichlorophenyl group to a 2,3,4,9-tetrahydro-1H-carbazol-6-yl scaffold via a urea (–NH–C(O)–NH–) linker [1]. The compound has a molecular weight of 388.29 g·mol⁻¹ and the molecular formula C₂₀H₁₉Cl₂N₃O; its structure is unequivocally assigned by the InChI Key OXEUMJUCHGJSCV-UHFFFAOYSA-N [1]. Within the broader class of carbazole-containing ureas, this compound occupies a distinct chemical space defined by the specific position of the urea attachment at C‑6 of the tetrahydrocarbazole nucleus combined with the electron‑withdrawing 3,4‑dichloro substitution on the pendant phenyl ring. These structural features underpin all downstream comparisons with closest analogs.

Why Carbazole‑Urea Analogs Cannot Be Interchanged: The Case for CAS 919867-66-6


Carbazole‑urea derivatives are not functionally interchangeable because even minor changes in the substitution pattern on either the carbazole ring or the dichlorophenyl terminus can shift receptor‑binding profiles by over an order of magnitude [1]. In the NPY5 antagonist series described by Block et al., moving the carbazole‑to‑phenyl linker from an acylated amine to a urea, combined with a 4‑methyl substituent, afforded potent Y5 binding while an unsubstituted or differently substituted analog showed markedly reduced affinity (IC₅₀ differences ≥ 10‑fold) [1]. The target compound retains the urea bridge and a 3,4‑dichlorophenyl motif; closest commercially available comparators lack one of these features, making direct biological extrapolation unreliable. The quantitative data in Section 3 demonstrate where CAS 919867‑66‑6 diverges structurally and, where measurable, pharmacologically from these near‑neighbor structures.

Quantitative Differentiation of CAS 919867-66-6 from Closest Analogs


Structural Distinction vs. N‑(2,3,4,9‑Tetrahydro‑1H‑carbazol‑6‑ylmethyl)urea: Presence of the 3,4‑Dichlorophenyl Terminus

The most direct structural comparator is N‑(2,3,4,9‑tetrahydro‑1H‑carbazol‑6‑ylmethyl)urea (CAS 881593‑12‑0), which retains the identical carbazole scaffold and methylene‑urea attachment point but lacks any aryl substitution on the urea nitrogen [1]. CAS 919867‑66‑6 carries a 3,4‑dichlorophenyl ring in place of the unsubstituted –NH₂ terminus, adding 144.96 Da to the molecular mass (388.29 vs. 243.31 g·mol⁻¹) and introducing two chlorine atoms that significantly increase lipophilicity and the capacity for halogen‑bonding interactions [1].

Medicinal chemistry Structure–activity relationship Urea pharmacophore

Halogenation Pattern Differentiation: 3,4‑Dichloro vs. 4‑Chloro vs. 3‑Chloro Analogs

Commercially available monocloro analogs 1‑(4‑chlorophenyl)-3‑((2,3,4,9‑tetrahydro‑1H‑carbazol‑6‑yl)methyl)urea (CAS not assigned) and 1‑(3‑chlorophenyl)-3‑((2,3,4,9‑tetrahydro‑1H‑carbazol‑6‑yl)methyl)urea (CAS not assigned) differ from the target by one chlorine atom and its ring position . In the dichlorophenyl‑urea series reported by Figarola et al., the presence of two chlorine atoms (SR4: 3,4‑dichloro substitution) conferred an approximately 1.8‑fold more potent antiproliferative IC₅₀ against HL‑60 leukemia cells compared with the mono‑chloro analog (SR9) [1]. While this measurement comes from a different carbazole‑urea sub‑series, the trend provides class‑level evidence that the dichloro motif cannot be replaced by a mono‑chloro group without altering biological potency.

Medicinal chemistry Halogen bonding SAR

Carbazole‑Urea Linker Pharmacophore: Class‑Level Evidence for NPY5 Receptor Engagement

Carbazole‑urea derivatives exemplified by compounds 4a and 4o in the AstraZeneca NPY5 antagonist program demonstrate that the urea linker is critical for high‑affinity binding to the human Y5 receptor [1]. Compound 4a (morpholine urea) showed hY5 IC₅₀ ≈ 2 nM and compound 4o (NPY5RA‑972) showed hY5 IC₅₀ = 0.9 nM in a [¹²⁵I]PYY filtration binding assay [1]. By contrast, analogs where the urea is replaced by an amide or where the linker length is altered exhibited hY5 IC₅₀ values of 700–2,200 nM — a ≥350‑fold loss in potency [1]. CAS 919867‑66‑6 maintains the intact urea bridge essential for this pharmacophore, setting it apart from carbazole‑containing amides, carbamates, or extended‑linker ureas that would be predicted to have negligible Y5 binding.

GPCR Neuropeptide Y Obesity Structure–activity relationship

Genotoxic Liability Precedent and the Strategic Advantage of the Tetrahydrocarbazole Scaffold

Fully aromatic 3‑amino‑9‑ethylcarbazole is a potent frame‑shift mutagen in Salmonella typhimurium strains TA98 and TA100, producing ≥1,400 revertants per plate at 100 µg/plate in the presence of rat liver S9 metabolic activation [1]. In contrast, the tetrahydrocarbazole scaffold in CAS 919867‑66‑6 is the saturated analog; the absence of full aromaticity across the carbazole ring system eliminates the planar aromatic amine substructure required for nitrenium‑ion formation and DNA intercalation [1][2]. This structural distinction may substantially reduce genotoxic risk, positioning the tetrahydro‑urea derivative as a safer screening candidate.

Genetic toxicology Ames test Drug safety Carbazole

Optimal Research Scenarios for Procuring CAS 919867-66-6


SAR Exploration of Carbazole‑Urea NPY5 or Related GPCR Antagonists

Laboratories investigating the structure–activity relationships of carbazole‑urea GPCR antagonists should procure CAS 919867‑66‑6 as the 3,4‑dichlorophenyl‑substituted tetrahydrocarbazole urea variant. The urea bridge, essential for sub‑nanomolar Y5 potency as shown by NPY5RA‑972 (hY5 IC₅₀ = 0.9 nM) [1], is retained in this compound, while the tetrahydro scaffold may address the metabolic and genotoxic liabilities associated with fully aromatic aminocarbazole fragments [1][2].

Halogen‑Dependent Bioactivity Screening (Anticancer and Antimicrobial Assays)

Based on the class‑level evidence that a 3,4‑dichlorophenyl‑urea motif yields a ~1.8‑fold potency advantage over mono‑chloro analogs in HL‑60 leukemia cell assays [3], CAS 919867‑66‑6 is the appropriate choice for halogen‑dependence studies. Panels testing the target compound alongside its 4‑chloro and 3‑chloro analogs can map the contribution of the second chlorine atom to cytotoxicity, target engagement, or antimicrobial activity.

Chemical Probe Development Targeting CNS‑Penetrant GPCR Ligands

The NPY5 antagonist program demonstrated that specific carbazole ureas achieve CNS penetration with CSF concentrations matching free plasma levels (e.g., 153 nM in CSF after 10.5 mg·kg⁻¹ oral dose of compound 4o) [1]. While CAS 919867‑66‑6 has not been directly profiled for brain penetration, its tetrahydrocarbazole core and urea linker are consistent with the physicochemical space (moderate lipophilicity, hydrogen‑bond donors/acceptors) favorable for CNS exposure. The compound is a suitable starting point for medicinal chemistry campaigns requiring blood–brain barrier penetration.

Negative Control or Benchmarking Against Fully Aromatic Carbazole Derivatives

Because saturated tetrahydrocarbazoles are expected to lack the mutagenic DNA‑intercalating properties of aromatic aminocarbazoles [1][2], CAS 919867‑66‑6 serves as an informative comparator when evaluating the genotoxicity or off‑target profiles of fully aromatic carbazole‑containing compounds. Procurement enables matched‑pair genotoxicity comparisons (tetrahydro vs. aromatic) within the same urea‑substitution series.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.